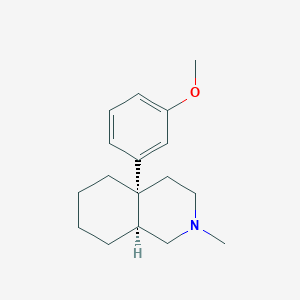
(4aR,8aS)-4a-(3-Methoxyphenyl)-2-methyldecahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aR,8aS)-4a-(3-Methoxyphenyl)-2-methyldecahydroisoquinoline is a complex organic compound that belongs to the class of decahydroisoquinolines. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a decahydroisoquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aS)-4a-(3-Methoxyphenyl)-2-methyldecahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the decahydroisoquinoline core. The methoxyphenyl group is then introduced through a series of substitution reactions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization and substitution processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(4aR,8aS)-4a-(3-Methoxyphenyl)-2-methyldecahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The methoxyphenyl group can undergo substitution reactions to introduce different substituents, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
Scientific Research Applications
(4aR,8aS)-4a-(3-Methoxyphenyl)-2-methyldecahydroisoquinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways involved in diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of (4aR,8aS)-4a-(3-Methoxyphenyl)-2-methyldecahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that regulate physiological processes.
Comparison with Similar Compounds
Similar Compounds
Octahydro fused azadecalin compounds: These compounds share a similar core structure but differ in their substituents and specific biological activities.
Other decahydroisoquinolines: Various decahydroisoquinolines with different substituents can be compared to (4aR,8aS)-4a-(3-Methoxyphenyl)-2-methyldecahydroisoquinoline to highlight its unique properties.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the methoxyphenyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
59226-95-8 |
|---|---|
Molecular Formula |
C17H25NO |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
(4aR,8aS)-4a-(3-methoxyphenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinoline |
InChI |
InChI=1S/C17H25NO/c1-18-11-10-17(9-4-3-6-15(17)13-18)14-7-5-8-16(12-14)19-2/h5,7-8,12,15H,3-4,6,9-11,13H2,1-2H3/t15-,17+/m1/s1 |
InChI Key |
NDEBTTKKQOYLNO-WBVHZDCISA-N |
Isomeric SMILES |
CN1CC[C@@]2(CCCC[C@@H]2C1)C3=CC(=CC=C3)OC |
Canonical SMILES |
CN1CCC2(CCCCC2C1)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14620769.png)
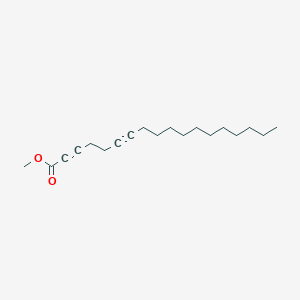
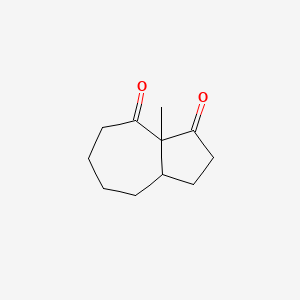
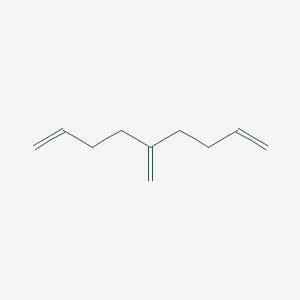

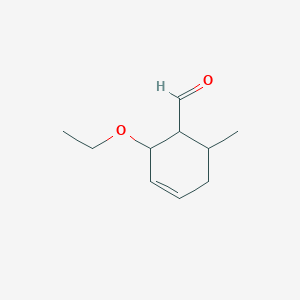
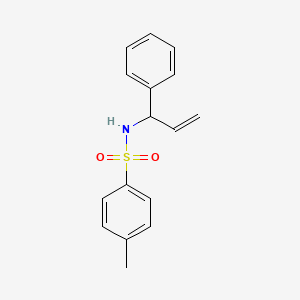

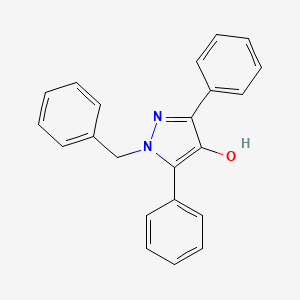

![Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide](/img/structure/B14620846.png)
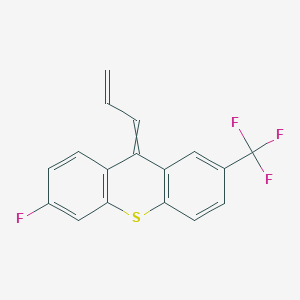
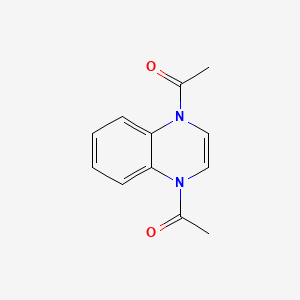
![6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one](/img/structure/B14620861.png)
